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Compound of Interest |

Compound Name: 3-Chlorocinnamic acid
CAS No.: 14473-90-6
Cat. No.: B3022036
- 7

Technical Monograph: 3-Chlorocinnamic Acid in Pharmaceutical Synthesis

Executive Summary

3-Chlorocinnamic acid (3-CCA) represents a "privileged scaffold" in medicinal chemistry—a
molecular framework capable of providing ligands for diverse biological targets. While primarily
utilized as a synthetic intermediate, its conjugated

-unsaturated carboxylic acid motif serves as a critical Michael acceptor in the design of
covalent kinase inhibitors (e.g., EGFR targeting) and antimicrobial agents. This guide details
the physicochemical identity, validated synthesis protocols, and analytical standards required
for its rigorous application in drug development.

Chemical Identity & Physicochemical Profile

Precise identification is critical, as the biological activity of cinnamic acid derivatives is often
stereoselective. The trans (E) isomer is the thermodynamically stable and predominantly used

form in pharmaceutical synthesis.
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Parameter

Technical Specification

IUPAC Name

(2E)-3-(3-Chlorophenyl)prop-2-enoic acid

Common Name

trans-3-Chlorocinnamic acid; m-Chlorocinnamic

acid

CAS Number (Stereospecific)

1866-38-2 (trans-isomer)

CAS Number (General)

14473-90-6 (Unspecified stereochemistry)

C
Molecular Formula H
ClO
Molecular Weight 182.60 g/mol
SMILES OC(=0)/C=C/clcc(Cl)cccl
Melting Point 161-164 °C (Lit.)
pKa ~4.29 (Carboxylic acid)
B Soluble in DMSO, Ethanol, Methanol; Sparingly
Solubility

soluble in water.

Synthetic Pathways & Protocols

Two primary methodologies dominate the synthesis of 3-CCA: the classic Knoevenagel

Condensation (preferred for bulk cost-efficiency) and the Heck Reaction (preferred for late-

stage diversification and library synthesis).

Method A: Knoevenagel Condensation (Classic Route)

Mechanism:[1] Base-catalyzed condensation of 3-chlorobenzaldehyde with malonic acid,

followed by decarboxylation.

Protocol:
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» Reagents: 3-Chlorobenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (Solvent/Base),
Piperidine (Catalytic, 0.1 eq).

e Procedure:
o Dissolve 3-chlorobenzaldehyde and malonic acid in pyridine.
o Add catalytic piperidine.
o Reflux at 100-110°C for 4—6 hours until CO
evolution ceases.
o Workup: Pour reaction mixture into ice-cold HCI (1M) to precipitate the crude acid.

o Purification: Recrystallize from Ethanol/Water (1:1) to obtain white needles.

 Critical Control Point: The decarboxylation step drives the reaction forward. Ensure complete
cessation of bubbling before workup to maximize yield.

Method B: Heck Cross-Coupling (Modern Route)

Mechanism: Pd-catalyzed cross-coupling of 1-chloro-3-iodobenzene (or 3-
chlorobromobenzene) with acrylic acid. This method allows for milder conditions and avoids
pyridine.

Protocol:
¢ Reagents: 1-Bromo-3-chlorobenzene (1.0 eq), Acrylic acid (1.2 eq), Pd(OAc)

(1 mol%), P(o-tol)
(2 mol%), Et
N (2.0 eq).

e Procedure:

o Charge vessel with aryl halide, acrylic acid, and base in DMF or CH
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CN.

o Degas solvent (sparge with Nngcontent-ng-c3230145110=""_nghost-ng-c1768664871=""
class="inline ng-star-inserted">

). Add Pd catalyst and ligand.

o Heat to 80—-100°C for 12 hours.

o Workup: Acidify with dilute HCI, extract with EtOAc, and wash with brine.

o Advantage: High stereoselectivity for the trans-(E)-isomer (>98%).

Visualizing the Synthesis Logic:

Method A: Classic

I

I

I

}

i

Malonic Acid !
4\ !
Knoevenagel i

i

I

I

-CO2

(Pyridine/Piperidine) _ [ Aldol Adduct .
» Decarboxylation

3-Chlorobenzaldehyde (Unstable)

ittt ettt T Reductive
Method B: Heck Coupling Elimination

3-Chlorocinnamic Acid
(Trans-Isomer)

. Insertion
Acrylic Acid Sertio -

I

|

i Pd(0)/Pd(ll)
i Oxidative
I

]

I

I

I

I

]

Catalytic Cycle

Addition

3-Chloro-aryl halide

Click to download full resolution via product page

Caption: Comparative synthetic workflows. Method A utilizes decarboxylative condensation,
while Method B employs Pd-catalyzed cross-coupling.

Analytical Characterization (QA/QC)
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To validate the identity and purity of 3-CCA, particularly the stereochemistry,

H NMR is the gold standard. The coupling constant (
) of the vinylic protons distinguishes the trans isomer (
Hz) from the cis isomer (

Hz).

Standard

H NMR Data (400 MHz, DMSO-d

):
Shift ( Coupling (
Assignment Multiplicity Interpretation
, Ppm) , Hz)
) Carboxylic acid
-COOH 12.50 Broad Singlet -
proton
H Trans-alkene
7.60 —7.65 Doublet 16.0 geometry
(Vinyl) confirmed
Proton between
Ar-H (C2) 7.75 Singlet (broad) - Cl and vinyl
group
Ar-H (C4/C6) 7.45-7.55 Multiplet - Ortho/Para to CI
Ar-H (C5) 7.40-7.45 Multiplet - Meta to ClI
H Adjacent to
6.65 Doublet 16.0
(Vinyl) carbonyl

IR Spectrum Key Peaks:

e 1680-1700 cm
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: C=0 stretch (Conjugated acid).
e 1620-1630 cm
: C=C stretch (Alkene).

e 2500-3000 cm

: O-H broad stretch (Carboxylic acid dimer).

Pharmaceutical Applications

3-Chlorocinnamic acid is not merely a reagent; it is a pharmacophore precursor used to
probe steric and electronic space within drug binding pockets.

1. EGFR Kinase Inhibitors: The acrylamide moiety derived from cinnamic acids is a classic
"warhead" for covalent inhibitors. The 3-chloro substituent on the phenyl ring provides lipophilic
bulk that can occupy the hydrophobic pocket of the Epidermal Growth Factor Receptor
(EGFR), often improving potency compared to the unsubstituted analog.

e Mechanism:[2][3] The

-unsaturated system undergoes a Michael addition with a cysteine residue (e.g., Cys797) in
the ATP-binding site.

2. Antimicrobial Anilides: Derivatives such as 3-chlorocinnamanilides have demonstrated sub-
micromolar activity against Methicillin-Resistant Staphylococcus aureus (MRSA). The electron-
withdrawing chlorine atom at the meta-position enhances the lipophilicity and metabolic stability
of the compound, facilitating cell wall penetration.

3. Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<200 Da) and
defined geometry, 3-CCA is a standard member of fragment libraries used in X-ray
crystallographic screening.

Safety & Handling (SDS Summary)

¢ Signal Word: Warning

e GHS Hazards:
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o H315: Causes skin irritation.
o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

e Precautionary Measures: Use strictly in a fume hood. The compound is an irritant to mucous
membranes. In case of contact, wash with copious amounts of water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [3-Chlorocinnamic acid CAS number and structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b3022036#3-chlorocinnamic-acid-cas-number-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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